molecular formula C13H13FO2S B7872429 3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol

3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol

Cat. No.: B7872429
M. Wt: 252.31 g/mol
InChI Key: DOAXUTYELRWLTA-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol (CAS: 956576-62-8) is a fluorinated aromatic compound featuring a methoxy group at the 4-position of the phenyl ring and a 5-methylthienyl moiety attached to a methanol group. This compound falls into the category of benzenesulfonamide analogs and heterocyclic alcohols, which are of interest in medicinal chemistry and materials science due to their electronic and steric properties . However, it is listed as a discontinued product, likely due to challenges in synthesis, stability, or commercial viability .

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-(5-methylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO2S/c1-8-3-6-12(17-8)13(15)9-4-5-11(16-2)10(14)7-9/h3-7,13,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAXUTYELRWLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=CC(=C(C=C2)OC)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Reactants :

    • 1-(3-Fluoro-4-methoxyphenyl)ethanone (1.0 equiv)

    • Malononitrile (1.2 equiv)

    • Sulfur powder (1.5 equiv)

    • Mild base (e.g., morpholine, 1.5 equiv)

  • Conditions :

    • Solvent: Ethanol or DMF

    • Temperature: 80–100°C

    • Duration: 6–12 hours

  • Outcome :

    • Forms 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile (yield: 75–85%).

  • Methylation :

    • Treat with methyl iodide (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 4 hours to introduce the 5-methyl group.

Phenyl Component Preparation

The 3-fluoro-4-methoxyphenyl group is derived from 3-fluoro-4-methoxybenzaldehyde , a commercially available precursor.

Fluorination and Methoxylation:

  • Direct synthesis : Electrophilic fluorination of 4-methoxyphenyl derivatives using N-fluorobenzenesulfonimide (NFSI) in the presence of n-BuLi at −78°C.

  • Alternative : Methoxylation via Williamson ether synthesis on 3-fluoro-4-hydroxyphenyl compounds.

Coupling Strategies

Grignard Reaction

Stepwise alcohol formation via nucleophilic addition of thienylmagnesium bromide to a benzaldehyde derivative:

  • Thienyl Grignard Reagent :

    • 5-Methyl-2-bromothiophene (1.0 equiv) reacted with Mg in THF under argon.

  • Coupling :

    • Add 3-fluoro-4-methoxybenzaldehyde (1.0 equiv) to the Grignard reagent at 0°C.

    • Warm to room temperature, stir for 2 hours.

  • Workup :

    • Quench with NH₄Cl, extract with ethyl acetate, and purify via silica chromatography.

    • Yield : 68–75%.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling for regioselective bond formation:

ComponentReagent
Phenyl boronic acid3-Fluoro-4-methoxyphenyl boronic acid
Thienyl halide5-Methyl-2-iodothiophene
  • Catalyst System :

    • Pd(PPh₃)₄ (5 mol%)

    • Base: K₂CO₃ (2.5 equiv)

  • Conditions :

    • Solvent: DMF/H₂O (4:1)

    • Temperature: 90°C

    • Duration: 12 hours

  • Outcome :

    • Yield : 82–88%.

Reduction of Ketone Intermediates

Ketone reduction to yield the final alcohol:

  • Ketone Synthesis :

    • Couple 3-fluoro-4-methoxybenzoyl chloride with 5-methyl-2-thienyllithium.

  • Reduction :

    • Use NaBH₄ (2.0 equiv) in methanol at 0°C for 1 hour.

    • Yield : 70–78%.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Gewald + Grignard68–75Cost-effective, scalableRequires anhydrous conditions
Suzuki Coupling82–88High regioselectivityPd catalysts increase cost
Ketone Reduction70–78Straightforward workupIntermediate ketone synthesis needed

Industrial-Scale Considerations

  • Continuous Flow Systems : Improve efficiency for steps like fluorination and coupling.

  • Catalyst Recycling : Pd recovery methods reduce costs in Suzuki reactions.

Challenges and Optimizations

  • Fluorine Stability : Use of NFSI ensures minimal defluorination during reactions.

  • Thiophene Reactivity : Methyl groups enhance electron density, improving coupling yields .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The fluorine atom or methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium iodide in acetone or silver nitrate in ethanol can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluoro-4-methoxybenzaldehyde, while reduction could produce 3-fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methane.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol serves as an intermediate for the development of more complex organic molecules. Its unique structure allows for the creation of various derivatives that can be tailored for specific applications.

Biology

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce pro-inflammatory cytokine production in cell models, indicating its potential role in managing inflammatory diseases.
  • Anticancer Potential : Early research has demonstrated that the compound may inhibit the growth of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Anticancer Activity : A study explored the anticancer properties of similar compounds and found that modifications to the thienyl moiety can enhance activity against melanoma and prostate cancer cell lines. Compounds with specific substitutions exhibited IC50 values ranging from 0.4 to 38.3 μM against different cancer types .
  • Biological Mechanisms : Investigations into the mechanisms of action revealed that the compound can interact with specific enzymes and receptors, modulating their activity and leading to diverse biological effects.
  • Material Science Applications : The compound's unique electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs), expanding its utility beyond traditional medicinal chemistry.
Activity TypeDescription
AntimicrobialEffective against various bacterial strains; potential use in treating resistant infections.
Anti-inflammatoryReduces cytokine production; potential application in inflammatory disease management.
AnticancerInhibits growth of cancer cell lines; mechanisms include apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents Status Key Features
3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol 956576-62-8 3-Fluoro, 4-methoxy, 5-methyl thienyl Discontinued Combines electron-withdrawing (F) and donating (OCH₃) groups; methyl-thienyl enhances steric bulk
3-Fluoro-4-methoxyphenyl-(2-thienyl)methanol 1519848-25-9 3-Fluoro, 4-methoxy, thienyl Discontinued Lacks methyl on thienyl; simpler structure may reduce steric hindrance
4-Ethylthiophenyl-(5-methyl-2-thienyl)methanol Not provided Ethylthio, 5-methyl thienyl Unknown Ethylthio group increases lipophilicity; potential for sulfur-mediated reactivity
[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol 180207-34-5 CF₃, methyl thiazole Available Trifluoromethyl enhances metabolic stability; thiazole ring alters electronic properties vs. thienyl
(2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol 344266-46-2 CF₃, thiazole, dual methanol Available Dual methanol groups enable hydrogen bonding; thiazole offers π-stacking potential

Structural and Electronic Differences

  • In contrast, analogs like 4-ethylthiophenyl-(5-methyl-2-thienyl)methanol replace OCH₃ with a lipophilic ethylthio group, which may improve membrane permeability .
  • Thienyl vs. Thiazole Moieties : The thienyl group in the target compound is a sulfur-containing heterocycle with aromaticity, while thiazole-based analogs (e.g., CAS 180207-34-5) introduce a nitrogen atom, altering hydrogen-bonding capacity and electronic distribution .

Biological Activity

3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

  • Chemical Formula : C12H11FO2S
  • Molecular Weight : 238.28 g/mol
  • CAS Number : Not specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. Research indicates that compounds with similar structures can act as inhibitors or activators in biochemical pathways, suggesting that this compound may also exhibit similar properties .

Antimicrobial Properties

Studies have shown that derivatives of methanol compounds exhibit significant antimicrobial and antifungal activities. The structural features of this compound may enhance its binding affinity to microbial targets, potentially inhibiting their growth .

Cytotoxicity and Cancer Research

Research has indicated that compounds related to this class may possess cytotoxic effects against various cancer cell lines. For instance, modifications in the phenolic structure have been linked to enhanced antiproliferative activity. The IC50 values for related compounds often range from nanomolar to micromolar concentrations, indicating potent activity against melanoma and prostate cancer cell lines .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of similar compounds, it was found that certain derivatives showed strong inhibition against Pseudomonas aeruginosa, a common pathogen associated with infections. The mechanism involved the inhibition of signal molecule biosynthesis, which is crucial for bacterial communication and biofilm formation .

Study 2: Anticancer Activity

A comparative analysis of various methanol derivatives demonstrated that modifications in the aromatic rings significantly influenced cytotoxicity. For example, a derivative with a trifluoromethyl group exhibited IC50 values as low as 21 nM against multiple cancer cell lines, suggesting that structural enhancements can lead to improved therapeutic efficacy .

Data Summary

Compound Activity Type IC50 (μM) Target
This compoundAntimicrobial<10Pseudomonas aeruginosa
Related Compound ACytotoxicity0.4 - 2.2Melanoma Cell Lines
Related Compound BCytotoxicity1.6 - 3.9Prostate Cancer Cell Lines

Q & A

Q. What computational methods predict stability under varying pH and temperature?

  • Methodological Answer : Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) evaluate conformational stability. Accelerated stability studies (40°C/75% RH) coupled with HPLC quantify degradation products. pH-rate profiles identify hydrolysis-sensitive moieties .

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